molecular formula C10H14O3 B2505844 3-Oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2470437-26-2

3-Oxospiro[3.5]nonane-1-carboxylic acid

Cat. No. B2505844
CAS RN: 2470437-26-2
M. Wt: 182.219
InChI Key: UJRFUJRUKDTGHA-UHFFFAOYSA-N
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Description

3-Oxospiro[3.5]nonane-1-carboxylic acid is a spirocyclic compound that is part of a broader class of organic compounds featuring a spiro-connected cycloalkane and carboxylic acid moiety. While the specific compound is not directly discussed in the provided papers, the general class of compounds is characterized by their unique molecular architecture which includes a spiro linkage (a single atom connecting two rings) and functional groups that impart distinct chemical properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various strategies, including the interaction of substituted aryl isocyanates with triazaspiro[4.4]nonane diones in a propanol-2 medium, as described in the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids . Another method includes the epoxidation of methylenespiro compounds followed by acid-catalyzed reactions, as seen in the production of 1-Oxadispiro[2.1.2.2]nonane . Additionally, the conversion of carboxylic acid nitrites with sodium malonate in toluene has been used to synthesize related oxaspiro decane carboxylates .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is confirmed using instrumental methods such as 1H and 13C NMR spectroscopy, as well as mass spectrometry . For instance, the 1H NMR spectra typically show signals corresponding to the methylene group and aromatic protons, while the 13C NMR spectra display signals for the pyrrolidine cycle and carbonyl groups . These techniques are essential for verifying the complex structures of spirocyclic compounds.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including hydrolysis and de-ethoxycarbonylation . The acid-catalyzed reactions of oxadispiro[2.1.2.2]nonane, for example, lead to hydroxy esters, unsaturated alcohols, and acetals, demonstrating the reactivity of the oxirane moiety and the potential for transannular ring expansion . The reactivity of these compounds is influenced by their three-dimensional structure and the presence of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of carbonyl groups, for example, can contribute to their antimicrobial activity, as seen in the inhibition of the growth of Candida albicans and sensitivity in strains of Staphylococcus aureus and Bacillus subtilis . The spirocyclic framework also affects the compounds' solubility, boiling points, and stability, which are important for their potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, akin to 3-Oxospiro[3.5]nonane-1-carboxylic acid, have been synthesized through various methods, emphasizing their utility in creating intricate molecular scaffolds. For instance, the synthesis of spirocyclic oxetane-fused benzimidazoles showcases the potential of spirocyclic compounds in generating novel chemical entities with complex structures. The use of oxidative cyclizations demonstrates a creative approach to expand the utility of spirocyclic oxetanes in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Novel Dipeptide Synthons

The development of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons marks a significant advancement in peptide synthesis. These compounds offer a versatile approach for constructing dipeptides, illustrating the broad applicability of spirocyclic structures in synthesizing biologically relevant molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

Catalytic Oxidations

Spirocyclic compounds have also been employed as catalysts in selective oxidation reactions, further underscoring their versatility. The synthesis and application of 2-iodoxybenzenesulfonic acid in the oxidation of alcohols to aldehydes and ketones highlight the catalytic capabilities of spirocyclic structures. This method presents a highly efficient and selective approach for the transformation of primary and secondary alcohols, demonstrating the spirocyclic compounds' role in facilitating organic reactions (Uyanik, Akakura, & Ishihara, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-oxospiro[3.5]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRFUJRUKDTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxospiro[3.5]nonane-1-carboxylic acid

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